2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Description
2-(4-Nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one (CAS: 692281-44-0) is a pyrazolone derivative characterized by a 4-nitrophenyl group at position 2 and a trifluoromethyl (-CF₃) substituent at position 5 of the pyrazolone ring. This compound belongs to a class of nitrogen-containing heterocycles known for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O3/c11-10(12,13)8-5-9(17)15(14-8)6-1-3-7(4-2-6)16(18)19/h1-5,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRUNTKWRFYRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(N2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-nitrophenylhydrazine with trifluoromethyl ketones. The reaction is carried out under acidic or basic conditions, depending on the specific reagents and desired yield. One common method involves the use of acetic acid as a catalyst, which facilitates the formation of the pyrazole ring through cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
It appears the compound "2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one" with CAS number 692281-44-0, is a pyrazole derivative [5, 7]. While a comprehensive overview of its applications is not available from the search results, the information below highlights the uses of related pyrazole compounds, which may provide insight.
Note: This compound is currently discontinued .
Pyrazole Derivatives: Potential Applications
Pyrazole derivatives are used in a variety of applications, with a notable emphasis on biological activities .
Biological Activities:
- Antimicrobial Properties: Pyrazole derivatives exhibit antibacterial and antifungal activities . For example, pyrano[2,3-c]pyrazoles have been evaluated for antibacterial potential against Staphylococcus aureus, Bacillus subtilis, Proteus vulgaris, and Escherichia coli .
- Anticancer Activity: Pyrazole derivatives have demonstrated anticancer activity against a broad range of cancers [2, 4].
- EGFR Inhibition: Certain pyrazole derivatives can inhibit epidermal growth factor receptor (EGFR) kinase activity in breast cancer cells . Adamantanyl-based thiadiazolyl pyrazoles have been synthesized and studied for their potential as EGFR inhibitors in triple-negative breast cancer (TNBC) . One compound, 4-(adamantan-1-yl)-2-(3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole (APP), was identified as a lead compound and found to suppress the phosphorylation of EGFR in TNBC cells .
- Other Activities: Pyrazole derivatives can display a range of other biological activities, including anti-inflammatory, antimycobacterial, and antimalarial activities .
Synthesis of Pyrazoles:
- Multicomponent reactions are frequently used to synthesize biologically active molecules containing the pyrazole scaffold .
- Various methods, including reactions with specific catalysts and conditions, are employed to create pyrazole derivatives with desired properties . For example, 1,4-dihydropyrano[2,3-c]pyrazoles can be synthesized using taurine as a catalyst .
Other pyrazole derivatives:
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on Physicochemical Properties
The substituent pattern on the pyrazolone ring significantly impacts physicochemical properties. Key analogs and their structural differences are compared below:
- Electron-Withdrawing Groups : The 4-nitrophenyl and trifluoromethyl groups in the target compound increase its electrophilicity compared to analogs like 4-ethyl-5-methyl-2-phenylpyrazol-3-one, which has only alkyl and phenyl substituents .
- Thermal Stability : While direct melting point data for the target compound is unavailable, structurally related pyrazolones with nitro groups (e.g., compound in ) exhibit high melting points (>250°C), suggesting thermal stability conferred by aromatic nitro substituents.
Biological Activity
2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one, with the CAS number 692281-44-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a nitrophenyl moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.
The compound has the following physico-chemical properties:
- Molecular Formula : C10H6F3N3O3
- Molar Mass : 273.17 g/mol
- Density : 1.581 g/cm³ (predicted)
- Boiling Point : 333.9 °C (predicted)
- pKa : -4.39 (predicted) .
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities such as:
- Antitumor Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis and inhibition of specific kinases associated with tumor growth .
- Antimicrobial Properties : Some studies highlight the antimicrobial efficacy of pyrazole derivatives against bacterial and fungal strains, suggesting their potential as therapeutic agents in infectious diseases .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole compounds have been documented, indicating their role in modulating inflammatory pathways .
Antitumor Activity
A study investigated the effects of various pyrazole compounds on MCF-7 breast cancer cells. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent cytotoxicity. The most effective compounds were further tested in combination with doxorubicin to assess potential synergistic effects .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.65 | Induces apoptosis via caspase activation |
| Compound B | 2.41 | Inhibits Aurora-A kinase activity |
Antimicrobial Activity
In another investigation, several synthesized pyrazole derivatives were evaluated for their antimicrobial activity using standard assays such as disk diffusion and minimum inhibitory concentration (MIC) tests. Notably, one derivative displayed significant activity against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 10 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the nitro group enhances electron-withdrawing properties, which may contribute to its reactivity and interaction with biological targets . Additionally, the trifluoromethyl group is known to influence lipophilicity and membrane permeability, potentially enhancing bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
